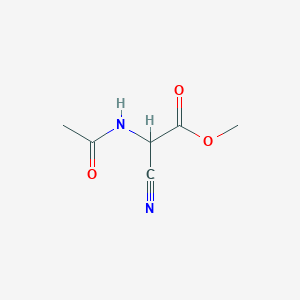

Methyl 2-acetamido-2-cyanoacetate

Description

Properties

CAS No. |

89188-24-9 |

|---|---|

Molecular Formula |

C6H8N2O3 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

methyl 2-acetamido-2-cyanoacetate |

InChI |

InChI=1S/C6H8N2O3/c1-4(9)8-5(3-7)6(10)11-2/h5H,1-2H3,(H,8,9) |

InChI Key |

DQEFYKHCXVXFRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C#N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with acetamide under basic conditions. The reaction typically proceeds as follows:

- Reaction of Methyl Cyanoacetate with Acetamide:

Reagents: Methyl cyanoacetate, acetamide

Conditions: Basic conditions (e.g., sodium ethoxide in ethanol)

:Reaction: NCCH2COOCH3+CH3CONH2→CH3CONHCH(CN)COOCH3

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, controlled temperatures, and specific catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-2-cyanoacetate undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Condensation: Catalysts like piperidine or pyridine.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Substitution: Various substituted cyanoacetamides.

Condensation: Heterocyclic compounds such as pyridines and quinolines.

Hydrolysis: 2-acetamido-2-cyanoacetic acid.

Scientific Research Applications

Methyl 2-acetamido-2-cyanoacetate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which methyl 2-acetamido-2-cyanoacetate exerts its effects depends on the specific reactions it undergoes. Generally, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyano and ester groups, which activate the acetamido group towards nucleophilic attack. This makes it a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

Ethyl 2-Acetamido-2-Cyanoacetate (CAS 4977-62-2)

- Structural Similarities: Shares the acetamido-cyanoacetate backbone but substitutes the methyl ester with an ethyl group.

- Key Differences: Molecular Weight: Ethyl variant (170.17) vs. methyl ester (theoretical MW ~156.14). Reactivity: Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance . Hazard Profile: Ethyl 2-acetamido-2-cyanoacetate is classified under UN 3439 (Category 6.1) with hazards including acute toxicity (H301), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide (CAS 6972-77-6)

- Structure: C₅H₇N₃O₂, featuring a cyano group and a methylamino carbonyl substituent .

- Comparison: Functional Groups: Lacks the ester group but retains cyano and amide functionalities. Toxicity: Limited toxicological data available, but structurally similar nitriles (e.g., acrylonitrile) are known for acute toxicity .

Cymoxanil (2-Cyano-N-[(Ethylamino)Carbonyl]-2-(Methoxyimino)Acetamide)

- Application: Used as a fungicide, highlighting the role of cyanoacetamide derivatives in agrochemicals .

- Divergence: Incorporates a methoxyimino group and ethylamino substituent, enhancing its biological activity compared to simpler cyanoacetates .

Methyl 2-Cyanoacrylate (CAS 137-05-3)

- Structure: C₅H₅NO₂, a fast-polymerizing adhesive monomer .

- Key Contrasts: Reactivity: Cyanoacrylate’s α,β-unsaturated ester enables rapid polymerization, unlike the stabilized acetamido-cyanoacetate structure. Hazards: Requires stringent respiratory and dermal protection due to acute toxicity and irritation risks .

Data Table: Comparative Properties of Selected Compounds

*Theoretical values inferred from ethyl analog and molecular trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.